methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate
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Description
The compound belongs to a class of chemicals that include various functionalities such as pyrrole, thiophene, and amide groups. These functionalities suggest that the compound could have interesting chemical and physical properties, making it a potential candidate for various applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For example, molecules with pyrrole and thiophene units can be synthesized through reactions involving intermediates like "dimethyl acetone-1,3-dicarboxylate" leading to the formation of thiazole-carboxylates and pyrrolo-thiazole systems in several steps (Žugelj et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds is often elucidated using techniques such as NMR, UV-Vis, FT-IR, and X-ray crystallography. These methods provide insights into the arrangement of atoms within a molecule, helping to understand its chemical behavior. For instance, the synthesis and structural characterization of novel chiral nanostructured poly(esterimide)s containing different natural amino acids show how molecular structure analysis plays a crucial role in understanding the properties of complex molecules (Mallakpour & Soltanian, 2011).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups. For example, molecules containing pyrrolidine units can undergo cycloaddition reactions, leading to the formation of new cyclic compounds with potential biological activity (Fleck et al., 2003). The chemical properties of such compounds, including reactivity towards nucleophiles or electrophiles, can be predicted based on their functional groups and molecular structure.
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-9-10(2)20-13(12(9)14(18)19-3)15-11(17)8-16-6-4-5-7-16/h4-8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORKDJSRKDRDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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